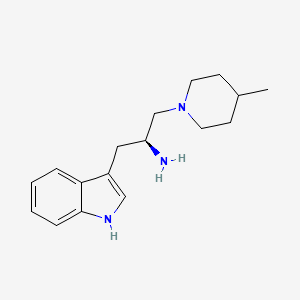
(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C17H25N3 and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine, also known as a selective serotonin receptor agonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes an indole moiety and a piperidine ring, contributing to its biological activity and receptor interactions.
- Molecular Formula : C17H25N3
- Molecular Weight : 271.4 g/mol
- CAS Number : 2361634-81-1
The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT receptors. These receptors are crucial in regulating mood, anxiety, and various physiological processes.
Receptor Activity
The compound has been shown to selectively activate certain serotonin receptor subtypes, which can lead to various biological responses:
| Receptor Type | Effect of Activation |
|---|---|
| 5-HT1A | Anxiolytic effects |
| 5-HT2A | Hallucinogenic effects |
| 5-HT3 | Modulation of nausea |
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, particularly in models of anxiety and depression. In animal studies, this compound has demonstrated:
- Anxiolytic Effects : Reduction in anxiety-like behaviors in rodent models.
- Antidepressant Activity : Improvement in depressive symptoms through modulation of serotonin levels.
Case Studies
-
Study on Anxiety Models :
- Objective : To evaluate the anxiolytic properties of the compound.
- Methodology : Administered to rodents in elevated plus maze tests.
- Findings : Significant increase in time spent in open arms, indicating reduced anxiety levels.
-
Depression Models :
- Objective : Assess antidepressant efficacy.
- Methodology : Forced swim test and tail suspension test.
- Findings : Reduced immobility time, suggesting antidepressant-like effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key aspects include:
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed post-administration |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion of metabolites |
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
Propriétés
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-13-6-8-20(9-7-13)12-15(18)10-14-11-19-17-5-3-2-4-16(14)17/h2-5,11,13,15,19H,6-10,12,18H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYICTGGCFWOCN-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














